Dimethyl acetamidomalonate

Descripción general

Descripción

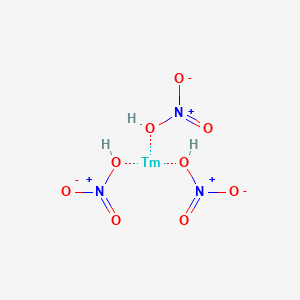

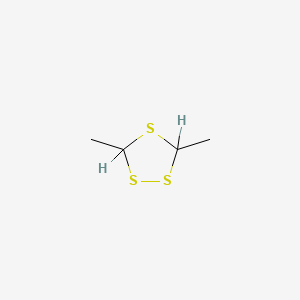

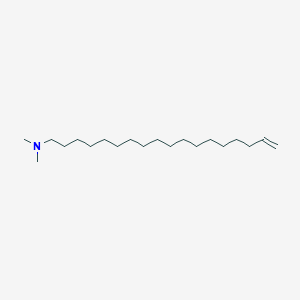

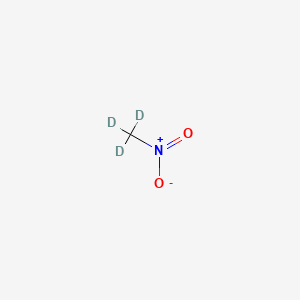

Dimethyl acetamidomalonate is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It has a molecular formula of C7H11NO5 .

Synthesis Analysis

A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate (also known as α-oximinomalonic acid diethyl ester). The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder .Molecular Structure Analysis

The molecular structure of Dimethyl acetamidomalonate consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 189.17 .Chemical Reactions Analysis

Dimethyl acetamidomalonate serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod .Physical And Chemical Properties Analysis

Dimethyl acetamidomalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . It has a molecular weight of 189.17 .Aplicaciones Científicas De Investigación

Synthesis of α-amino acids

- Application Summary : Diethyl acetamidomalonate (DEAM) can be used in the synthesis of α-amino acids . It serves as a starting material for racemates including both, natural and unnatural α-amino acids .

- Methods of Application : The synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

- Results or Outcomes : The hydrolysis of the carboxylic acid ester and amide functions then follows along with decarboxylation at increased temperatures. This gives the monocarboxylic acid with a 65% yield .

Synthesis of α-hydroxycarboxylic acids

Synthesis of Fingolimod

- Application Summary : DEAM is usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis .

Synthesis of Aryl-Keto α-Amino Acids

- Application Summary : Aryl-keto-containing α-amino acids are of great importance in organic chemistry and biochemistry. They are valuable intermediates for the construction of hydroxyl α-amino acids, nonproteinogenic α-amino acids, as well as other biofunctional components .

- Methods of Application : The synthesis of aryl-keto α-amino acids using methods that are straightforward and convenient has attracted more attention. To this end, numerous methods have been developed, such as nucleophilic substitution, catalytic alkylations, and Michael additions .

- Results or Outcomes : By utilizing optically pure α-amino acids, which act as multifunctional and commercially available chiral pools, it is possible to prepare optically pure compounds .

Synthesis of α-Amino Acids Under Basic Conditions

- Application Summary : Acetamidomalonate has been used for the classical synthesis of α-amino acids by C-alkylation, under basic conditions for many decades .

Synthesis of Unnatural Amino Acids

- Application Summary : Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . DEAM can be used as a precursor for the synthesis of these unnatural amino acids .

Practical Synthesis of Fingolimod

Safety And Hazards

When handling Dimethyl acetamidomalonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Dimethyl acetamidomalonate is a derivative of malonic acid diethyl ester and serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids. It is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis . Future research may explore more applications of this compound in the synthesis of other pharmaceuticals.

Propiedades

IUPAC Name |

dimethyl 2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQXZPUFDGYORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303210 | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl acetamidomalonate | |

CAS RN |

60187-67-9 | |

| Record name | 60187-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.